![molecular formula C17H14ClNO3S B2963986 Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone CAS No. 672951-34-7](/img/structure/B2963986.png)
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone
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Description
Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone (BCIS) is a synthetic compound with a wide range of applications in scientific research. It is a member of the isoxazole class of compounds and is commonly used as a substrate for the synthesis of other compounds. It is also used as a reagent for various reactions and is known for its stability and solubility in aqueous solutions. BCIS is a versatile compound that has been used in numerous studies, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are still being explored.
Scientific Research Applications
Docking Studies and Structural Analysis
Research has delved into the molecular docking studies and structural analysis of related compounds to understand their interactions with biological targets, such as the cyclooxygenase-2 enzyme, which are crucial for designing COX-2 inhibitors. These studies provide insights into the orientation and interaction of molecules within the active site of the enzyme, highlighting the potential therapeutic applications of such compounds (Al-Hourani et al., 2015).
Synthesis and Evaluation for Anti-tubercular Activity
Compounds with a similar structural framework have been synthesized and evaluated for their anti-tubercular activity. These studies indicate the potential of such compounds in the development of new treatments for tuberculosis, showcasing the importance of structural derivatives in medicinal chemistry (Dighe et al., 2012).
Catalytic Applications in Organic Synthesis
The use of related sulfone compounds in catalytic applications, such as the Friedel-Crafts sulfonylation reaction, has been explored. These reactions are significant for the synthesis of complex organic molecules, demonstrating the role of sulfone derivatives in facilitating chemical transformations (Nara et al., 2001).
Desulfurization Studies
Sulfone derivatives have been studied for their role in the oxidative desulfurization of fuels, a critical process for reducing sulfur emissions and meeting environmental standards. These studies highlight the environmental applications of sulfone compounds in improving fuel quality and reducing pollutants (Dodd & Huang, 2004).
Molecular Inclusion and Selective Adsorption
Investigations into the enantioselective inclusion and selective adsorption properties of sulfone derivatives point towards their potential applications in chiral separations and purification processes. These studies emphasize the versatility of sulfone compounds in creating selective and efficient separation technologies (Akazome et al., 2000).
Advanced Material Development
Sulfone derivatives have been explored for their utility in developing advanced materials, such as proton exchange membranes for fuel cell applications. This research demonstrates the potential of sulfone compounds in contributing to the advancement of energy technologies and sustainable energy solutions (Ghassemi & McGrath, 2004).
properties
IUPAC Name |
5-(benzylsulfonylmethyl)-3-(4-chlorophenyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-15-8-6-14(7-9-15)17-10-16(22-19-17)12-23(20,21)11-13-4-2-1-3-5-13/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUVFEQLEKJORA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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